molecular formula C12H15N3O2 B8401367 2-(3-(4-Nitrophenyl)propyl)-4,5-dihydro-1H-imidazole

2-(3-(4-Nitrophenyl)propyl)-4,5-dihydro-1H-imidazole

Cat. No. B8401367
M. Wt: 233.27 g/mol
InChI Key: LFJODWZHQYTMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-Nitrophenyl)propyl)-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-Nitrophenyl)propyl)-4,5-dihydro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-Nitrophenyl)propyl)-4,5-dihydro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)propyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C12H15N3O2/c16-15(17)11-6-4-10(5-7-11)2-1-3-12-13-8-9-14-12/h4-7H,1-3,8-9H2,(H,13,14)

InChI Key

LFJODWZHQYTMIG-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CCCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 4-(4-Nitrophenyl)butanal (64) (0.28 g, 1.45 mmol) and ethylene diamine (0.1 mL, 1.59 mmol) in dry dichloromethane (10 mL) was stirred at 0° C. for 30 min under argon. NBS (0.26 g, 1.59 mmol) was added to the mixture and the resulting solution was stirred overnight at 21° C. Reaction was quenched by the addition of saturated NaHCO3 solution. The mixture was extracted with dichloromethane. The organic layer was dried over MgSO4, and evaporated in vacuo. The residue was purified by flash column chromatography (ethanol:ethyl acetate:triethylamine, 1:1:0.2) to give 2-(3-(4-Nitrophenyl)propyl)-4,5-dihydro-1H-imidazole (62) (0.26 g, 76%): 1H NMR δ 8.14 (d, 2H, J=8.7 Hz) 7.35 (d, 2H, J=8.7 Hz) 3.59 (s, 4H), 2.79 (t, 2H, J=7.7 Hz) 2.26 (t, 2H, J=7.4 Hz) 1.96-2.05 (m, 2H).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 g
Type
reactant
Reaction Step Two

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